Flumedroxone acetate

Description

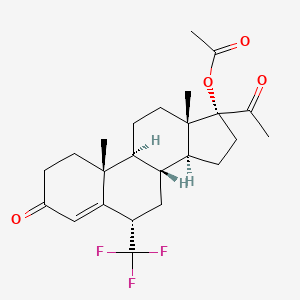

Structure

3D Structure

Properties

CAS No. |

987-18-8 |

|---|---|

Molecular Formula |

C24H31F3O4 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H31F3O4/c1-13(28)23(31-14(2)29)10-7-18-16-12-20(24(25,26)27)19-11-15(30)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 |

InChI Key |

MXZYUFNILISKBC-WXLIAARGSA-N |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)OC(=O)C |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

987-18-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

15687-21-5 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

17 alpha-hydroxy-6 alpha-(trifluoromethyl)pregn-4-ene-3,20-dione acetate 6 alpha-trifluoromethyl-17 alpha-acetoxyprogesterone flumedroxone flumedroxone acetate |

Origin of Product |

United States |

Foundational & Exploratory

Flumedroxone Acetate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumedroxone (B108578) acetate (B1210297) is a synthetic progestin that has been utilized as an antimigraine agent.[1] Its primary mechanism of action is believed to be mediated through its interaction with the progesterone (B1679170) receptor, exhibiting weak progestogenic activity.[1] Notably, it is reported to be devoid of other significant hormonal activities, including estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid effects.[1] This document provides a comprehensive overview of the purported mechanism of action of flumedroxone acetate, including its classification, pharmacodynamics, and the general experimental approaches used to characterize such compounds. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates representative data and protocols for analogous progestins to provide a thorough technical context.

Introduction

This compound (6α-(Trifluoromethyl)-17α-acetoxyprogesterone) is a synthetic pregnane (B1235032) steroid derived from progesterone.[1] It has been clinically evaluated for the prophylaxis of migraine, particularly in cases associated with menstruation. While its clinical efficacy has been documented, a detailed, publicly available dossier of its molecular pharmacology is scarce. This guide aims to consolidate the known information and provide a framework for understanding its mechanism of action based on its classification as a progestin.

Classification and Chemical Structure

-

Class: Synthetic Progestin; Progestogen Ester[1]

-

Chemical Name: [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[1]

-

Molecular Formula: C₂₄H₃₁F₃O₄[1]

-

Molar Mass: 440.503 g·mol⁻¹[1]

Core Mechanism of Action: Progestogenic Activity

As a progestin, the primary mechanism of action of this compound is presumed to be its agonist activity at the progesterone receptor (PR). The general signaling pathway for a progestin is as follows:

Caption: General Progestin Signaling Pathway.

Pathway Description:

-

Ligand Binding: this compound, being lipid-soluble, diffuses across the cell membrane and binds to the intracellular progesterone receptor (PR) located in the cytoplasm. The PR, in its inactive state, is typically complexed with heat shock proteins (HSPs).

-

Conformational Change and Dimerization: Upon ligand binding, the PR undergoes a conformational change, leading to the dissociation of HSPs. The activated PR molecules then form homodimers.

-

Nuclear Translocation and DNA Binding: The PR dimer translocates into the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Gene Transcription Modulation: The binding of the PR dimer to PREs recruits co-activators or co-repressors, leading to the modulation (activation or repression) of gene transcription.

-

Protein Synthesis and Cellular Response: The altered transcription of target genes results in changes in protein synthesis, ultimately leading to a specific cellular response.

Other Hormonal Activities (Reported as Absent)

This compound is reported to be devoid of estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activity.[1] The determination of these activities, or lack thereof, would typically involve competitive binding assays and functional assays for the respective receptors.

Quantitative Data

| Compound | Progesterone Receptor Binding Affinity (Relative to Progesterone) | Androgen Receptor Binding Affinity (Relative to DHT) | Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone) |

| This compound | Weak/Slight (Specific Value N/A) | None Reported | None Reported |

| Medroxyprogesterone Acetate | High | Moderate | Moderate |

| Norethindrone | Moderate | Low | Negligible |

| Levonorgestrel | Very High | Moderate | Negligible |

| Cyproterone Acetate | High | High (Antagonist) | Low |

N/A: Not Available in searched literature.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are not published. However, the following sections describe standard methodologies that would be employed to determine its hormonal activities.

Receptor Binding Assays

These assays are crucial for determining the affinity of a compound for a specific receptor.

Caption: Workflow for a Competitive Receptor Binding Assay.

Methodology:

-

Receptor Preparation: A source of the target receptor (e.g., progesterone, androgen, estrogen, glucocorticoid receptor) is prepared. This can be a cell lysate from a cell line expressing the receptor or a purified recombinant receptor.

-

Competitive Binding: The receptor preparation is incubated with a known concentration of a high-affinity radiolabeled ligand for that receptor (e.g., [³H]-progesterone for PR).

-

Incubation with Test Compound: The incubation is performed in the presence of varying concentrations of the test compound (this compound).

-

Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand using methods like vacuum filtration or charcoal adsorption.

-

Quantification: The amount of bound radioactivity is quantified using scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated.

In Vitro Functional Assays (Transactivation Assays)

These assays determine whether a compound that binds to a receptor acts as an agonist or an antagonist.

Caption: Workflow for a Reporter Gene (Transactivation) Assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line that does not endogenously express the receptor of interest is used. These cells are transiently transfected with two plasmids: an expression vector for the steroid receptor (e.g., PR) and a reporter plasmid containing a promoter with multiple copies of the hormone response element (e.g., PRE) upstream of a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are then treated with various concentrations of this compound.

-

Cell Lysis and Reporter Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: An increase in reporter activity indicates an agonist effect, from which an EC50 value (the concentration that produces 50% of the maximal response) can be calculated. To test for antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit the agonist's effect is measured to determine an IC50.

Conclusion

This compound is a synthetic progestin characterized by weak progestogenic activity and a reported absence of other hormonal effects. Its mechanism of action is centered on its interaction with the progesterone receptor, leading to the modulation of gene expression in target cells. While specific quantitative data and detailed experimental protocols for this compound are not widely available, this guide provides a comprehensive overview of its presumed mechanism based on its classification and outlines the standard experimental procedures used to characterize such molecules. Further research providing detailed pharmacological data would be invaluable for a more complete understanding of this compound's activity.

References

An In-depth Technical Guide to the Synthesis and Purification of Flumedroxone Acetate

For Researchers, Scientists, and Drug Development Professionals

Flumedroxone (B108578) acetate (B1210297), a synthetic pregnane (B1235032) steroid, is a progesterone (B1679170) derivative with a notable structural modification—a trifluoromethyl group at the 6α position. This modification significantly influences its biological activity. This technical guide provides a comprehensive overview of the plausible synthetic pathways, purification protocols, and analytical methods for flumedroxone acetate, tailored for professionals in drug development and scientific research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and formulation development.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₁F₃O₄ | [1] |

| Molecular Weight | 440.50 g/mol | [1] |

| Melting Point | 206-207 °C | [1] |

| Optical Rotation | [α]D²⁰ +30° | [1] |

| UV Maximum (in ethanol) | 234 nm (ε 15600) | [1] |

| CAS Number | 987-18-8 | [1] |

Hypothetical Synthesis of this compound

The synthesis logically starts from a readily available steroid precursor, such as 17α-hydroxyprogesterone, and involves key steps to introduce the 6α-trifluoromethyl group and subsequent acetylation.

Experimental Protocols

Step 1: Protection of the Δ⁴-3-keto group

To prevent side reactions at the Δ⁴-3-keto system during subsequent steps, it is first protected, typically as an enol ether or a ketal.

-

Methodology: 17α-hydroxyprogesterone is reacted with an orthoformate (e.g., ethyl orthoformate) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an anhydrous solvent like dioxane. The reaction mixture is heated to drive the formation of the 3-enol ether. The product is then isolated by precipitation or extraction.

Step 2: Introduction of the 6-formyl group

A formyl group is introduced at the C6 position, which will serve as a handle for the subsequent trifluoromethylation.

-

Methodology: The protected steroid from Step 1 is subjected to Vilsmeier-Haack formylation. The steroid is dissolved in an appropriate solvent like dimethylformamide (DMF), and a Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added at low temperature. After the reaction is complete, the mixture is worked up by hydrolysis to yield the 6-formyl derivative.

Step 3: Trifluoromethylation of the 6-formyl group

This is the key step to introduce the trifluoromethyl moiety. Various reagents can be employed for this transformation.

-

Methodology: The 6-formyl steroid is dissolved in a suitable solvent. A trifluoromethylating agent, such as diethylaminosulfur trifluoride (DAST) or other nucleophilic/electrophilic trifluoromethylating reagents, is added. The reaction conditions (temperature, time) are critical and need to be carefully controlled to achieve the desired stereoselectivity at the 6α position. Ruppert's reagent (TMSCF₃) has been used for asymmetric trifluoromethylation of steroids.[2]

Step 4: Deprotection and Acetylation

The protecting group at the 3-position is removed, and the 17α-hydroxyl group is acetylated.

-

Methodology: The product from Step 3 is treated with an acid to hydrolyze the enol ether and regenerate the Δ⁴-3-keto system. Subsequently, the steroid is treated with acetic anhydride (B1165640) in the presence of a base catalyst (e.g., pyridine) to acetylate the 17α-hydroxyl group, yielding this compound.

Purification of this compound

The purification of this compound from the final reaction mixture and any preceding intermediates is critical to obtain a high-purity active pharmaceutical ingredient (API). A combination of techniques is typically employed.

Purification Techniques

| Technique | Description |

| Crystallization | This is a fundamental method for purifying solid compounds. The crude this compound is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of high purity. The choice of solvent is critical and is determined empirically.[3] |

| Column Chromatography | For the removal of closely related impurities, column chromatography is highly effective. Silica (B1680970) gel is a common stationary phase, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the eluent is gradually increased to separate the desired compound from impurities based on their differential adsorption to the silica gel.[4] |

| High-Performance Liquid Chromatography (HPLC) | For achieving very high purity, preparative HPLC can be used. This technique offers higher resolution than traditional column chromatography. A C18 reversed-phase column is often used for steroid purification, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[4][5] |

Analytical Methods for Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a range of analytical techniques are employed.

| Analytical Method | Purpose |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific method for the identification and quantification of this compound and its potential impurities. It provides information on the molecular weight and fragmentation pattern of the compound.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for the structural elucidation of the synthesized compound, confirming the presence of the trifluoromethyl group and the overall steroid scaffold. |

| Infrared (IR) Spectroscopy | Used to identify the characteristic functional groups present in the this compound molecule, such as carbonyls (C=O) and the C-F bonds of the trifluoromethyl group. |

| Melting Point Analysis | A sharp melting point range is a good indicator of the purity of a crystalline compound.[1] |

| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, and other elements, which can be compared with the theoretical values for this compound. |

Visualizing the Workflow

To better illustrate the processes involved in the synthesis and analysis of this compound, the following diagrams are provided.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Workflow for the purification and analysis of this compound.

References

- 1. This compound [drugfuture.com]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Flumedroxone Acetate (CAS 987-18-8): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumedroxone acetate (B1210297), a synthetic progestin, has been investigated for its therapeutic potential, most notably in the prophylaxis of migraine headaches. This document provides a comprehensive technical overview of Flumedroxone acetate (CAS 987-18-8), summarizing its physicochemical properties, mechanism of action, and relevant experimental data. This guide is intended for researchers and professionals in drug development, offering a consolidated resource of available scientific information. Due to the limited recent literature on this compound, some experimental protocols are presented as illustrative examples based on methodologies for similar compounds.

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 987-18-8 | |

| Molecular Formula | C₂₄H₃₁F₃O₄ | |

| Molecular Weight | 440.50 g/mol | |

| Melting Point | 206-207 °C | |

| Optical Rotation | [α]D²⁰ +30° | |

| UV max (in ethanol) | 234 nm (ε 15600) | |

| Synonyms | 6α-(Trifluoromethyl)-17α-acetoxyprogesterone, Demigran, WG-537 |

Mechanism of Action

This compound is a derivative of progesterone (B1679170) and is classified as a progestin. Its primary mechanism of action is believed to be through its interaction with progesterone receptors (PRs). Progesterone signaling is complex, involving both genomic and non-genomic pathways.

Progesterone Receptor Signaling Pathway

The binding of a progestin like this compound to the progesterone receptor can initiate a cascade of cellular events. The canonical pathway involves the receptor's translocation to the nucleus and its function as a ligand-activated transcription factor, modulating the expression of target genes. This can lead to various physiological effects, including the regulation of hormonal cycles and potential modulation of neuronal activity relevant to migraine.

Flumedroxone Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

Flumedroxone (B108578) acetate (B1210297) is a synthetic pregnane (B1235032) steroid and a derivative of 17α-hydroxyprogesterone.[1] Its chemical structure is characterized by a trifluoromethyl group at the C6α position and an acetate ester at the C17α position.

| Identifier | Value |

| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[2] |

| SMILES | CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C--INVALID-LINK--CC[C@]34C)C(F)(F)F)C)OC(=O)C[2] |

| CAS Number | 987-18-8[1] |

| Molecular Formula | C₂₄H₃₁F₃O₄[1] |

| Synonyms | 6α-(Trifluoromethyl)-17α-acetoxyprogesterone, WG-537, Demigran, Leomigran[1] |

Physicochemical Properties

The known physical and chemical properties of Flumedroxone acetate are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 440.503 g/mol | [1] |

| Melting Point | 206-207 °C | [3] |

| Optical Rotation | [α]D²⁰ +30° | [3] |

| UV Maximum (in ethanol) | 234 nm (ε 15600) | [3] |

| Appearance | Solid | [3] |

Pharmacology and Mechanism of Action

This compound is classified as a progestin, and its pharmacological effects are believed to be mediated through its interaction with progesterone (B1679170) receptors (PRs).[1] Progestins can exert their effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to intracellular progesterone receptors (PR-A and PR-B) in target tissues. This binding event is thought to induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the synthesis of proteins that mediate the physiological effects of the progestin.

Non-Genomic Signaling Pathway

In addition to the classical nuclear receptor-mediated pathway, progestins can also initiate rapid, non-genomic signaling cascades through membrane-bound progesterone receptors (mPRs). Binding of a progestin to mPRs can lead to the activation of intracellular signaling molecules such as mitogen-activated protein kinases (MAPKs), including the ERK pathway. This can result in a variety of cellular responses that are independent of gene transcription.

Experimental Protocols

Detailed, publicly accessible experimental protocols for the synthesis and characterization of this compound are scarce. The following sections outline general methodologies that would be applicable for these purposes.

Synthesis

A generalized workflow for the synthesis and purification would likely follow these steps:

Characterization

The characterization of the synthesized this compound would be crucial to confirm its identity, purity, and structure. A combination of analytical techniques would be employed:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and UV detection would likely be used.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure and confirm the positions of the functional groups.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as carbonyls and C-F bonds.

-

Melting Point Analysis: To compare the observed melting point with the literature value as a preliminary check of purity.

Applications in Research

This compound's primary documented use is as an antimigraine agent.[1] For research professionals, its progestogenic activity and unique chemical structure make it a person of interest for:

-

Structure-Activity Relationship (SAR) Studies: Investigating how the trifluoromethyl and acetate groups influence its binding affinity and activity at progesterone receptors compared to other progestins.

-

Signaling Pathway Elucidation: Detailed studies to confirm its specific effects on genomic and non-genomic signaling pathways in different cell types.

-

Development of Novel Therapeutics: Using its structure as a scaffold for the design of new progestin-based drugs with improved efficacy or side-effect profiles.

Conclusion

This compound is a synthetic progestin with a distinct chemical structure and a history of use in migraine treatment. While its precise mechanism of action is not fully elucidated, it is presumed to act through progesterone receptors, influencing both genomic and non-genomic signaling pathways. A significant gap exists in the public domain regarding detailed experimental protocols for its synthesis and characterization. Further research is warranted to fully understand its pharmacological profile and to explore its potential in the development of new therapeutic agents.

References

Flumedroxone Acetate Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Flumedroxone (B108578) Acetate (B1210297), a synthetic progestin medication. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a framework for understanding its solubility profile, featuring detailed experimental protocols for solubility determination and comparative data from structurally similar compounds.

Physicochemical Properties of Flumedroxone Acetate

This compound, chemically known as 6α-(trifluoromethyl)-17α-acetoxyprogesterone, is a synthetic pregnane (B1235032) steroid derived from progesterone.[1] A comprehensive understanding of its physicochemical properties is fundamental to any solubility study.

| Property | Value | Reference |

| Molecular Formula | C24H31F3O4 | [2][3] |

| Molecular Weight | 440.50 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 206-207 °C | [2] |

| CAS Number | 987-18-8 | [2][3] |

Solubility of this compound

However, based on the steroid acetate structure of this compound, it is anticipated to exhibit solubility in a range of organic solvents. For comparative purposes, the table below presents the solubility of dexamethasone (B1670325) acetate, a structurally analogous corticosteroid, in several common solvents. This data can provide researchers with a general expectation of the solubility behavior of steroid acetates.

Table 2: Solubility of Dexamethasone Acetate in Various Solvents

| Solvent | Solubility |

| DMSO (Dimethyl Sulfoxide) | ~30 mg/mL |

| Dimethyl Formamide (DMF) | ~25 mg/mL |

| Ethanol | ~3 mg/mL |

| Aqueous Buffers | Sparingly soluble |

It is crucial to note that this data is for a different, albeit structurally related, compound and should be used as a general guideline only. Experimental determination of this compound's solubility is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (pure solid)

-

Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled, as solubility is temperature-dependent.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation followed by careful collection of the supernatant or by filtering the solution through a chemically inert filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the specific solvent based on the measured concentration and the dilution factor.

The following diagram illustrates the general workflow of the shake-flask solubility determination method.

References

Flumedroxone Acetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumedroxone (B108578) acetate (B1210297), a synthetic progestin, requires controlled storage conditions to ensure its chemical integrity and therapeutic efficacy. While specific public data on the stability of flumedroxone acetate is limited, this guide synthesizes available information and draws parallels from structurally similar steroid compounds to provide a comprehensive overview of its stability profile, potential degradation pathways, and recommended storage conditions. This document also outlines relevant experimental protocols for stability testing and visualizes the associated signaling pathway.

Chemical and Physical Properties

This compound is a synthetic pregnane (B1235032) steroid derived from progesterone (B1679170).[1] Its chemical structure is characterized by a trifluoromethyl group at the C6α position and an acetate ester at the C17α position, rendering it susceptible to specific degradation pathways.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate | [2] |

| CAS Number | 987-18-8 | [3] |

| Molecular Formula | C24H31F3O4 | [1] |

| Molecular Weight | 440.50 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

Recommended Storage Conditions

Based on vendor specifications and general practices for steroid compounds, the following storage conditions are recommended for this compound:

Table 2: Recommended Storage Conditions for this compound

| Condition | Temperature | Duration | Light/Moisture Protection | Reference |

| Short-term | 0 - 4°C | Days to weeks | Dry, dark place | [2] |

| Long-term | -20°C | Months to years | Dry, dark place | [2] |

| Ambient Shipping | Room Temperature | A few weeks | Non-hazardous chemical shipping | [2][4] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from studies on similar steroid acetates like fludrocortisone (B194907) acetate and medroxyprogesterone (B1676146) acetate.[5][6] The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.

-

Hydrolysis: The acetate ester at the C17α position is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This would lead to the formation of flumedroxone and acetic acid.

-

Oxidation: The steroid nucleus can be prone to oxidative degradation.[7]

-

Photodegradation: Exposure to light can induce degradation of the molecule.[5]

Forced degradation studies on analogous compounds have shown that significant degradation occurs under acidic, basic, and oxidative stress conditions.[6] Thermal degradation is also a potential concern, though likely less pronounced than hydrolytic or oxidative pathways under typical storage conditions.[6]

Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Testing

A validated stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[8]

Forced Degradation Study Protocol (Hypothetical)

This protocol is a generalized approach based on common practices for steroid compounds and should be optimized for this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to 80°C for 7 days.[6]

-

Photodegradation: Expose the solid drug to UV light (254 nm) and fluorescent light for a defined period.

-

-

Sample Preparation: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point. UV detection at an appropriate wavelength should be employed.

Forced Degradation Experimental Workflow.

Signaling Pathway

This compound acts as a progestin, meaning it mimics the effects of progesterone.[1] Its mechanism of action involves binding to and activating progesterone receptors (PRs), which are intracellular steroid hormone receptors.[9][10]

Upon binding to this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[11] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]

Progesterone receptor signaling can also occur through non-genomic pathways, which involve rapid, non-transcriptional effects mediated by membrane-associated progesterone receptors.[10][13] These pathways can activate various intracellular signaling cascades, such as the MAPK pathway.[13][14]

Genomic Signaling Pathway of this compound.

Conclusion

The stability of this compound is critical for its quality and efficacy. While specific stability data is not widely available, understanding its chemical structure and drawing parallels with similar steroid compounds allows for the establishment of prudent storage and handling guidelines. Proper storage in cool, dark, and dry conditions is paramount to prevent degradation. Further research involving comprehensive forced degradation studies and the development of validated stability-indicating methods is necessary to fully elucidate the stability profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Flumedroxone - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of fludrocortisone acetate and its solid dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 11. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progesterone Pathway [gentarget.com]

- 13. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Flumedroxone Acetate: A Technical Overview of Pharmacodynamics and Pharmacokinetics

Disclaimer: Publicly available, in-depth quantitative data and detailed experimental protocols specifically for flumedroxone (B108578) acetate (B1210297) are scarce. To provide a comprehensive technical guide, this document leverages data from the structurally similar and well-studied synthetic progestin, medroxyprogesterone (B1676146) acetate (MPA), as a proxy. This information is intended to be illustrative of the likely properties of flumedroxone acetate and the methodologies used to determine them. All data pertaining to MPA is clearly identified.

Introduction

This compound is a synthetic steroidal progestin that has been utilized as an antimigraine agent.[1] Chemically, it is a derivative of 17α-hydroxyprogesterone.[1] Its primary mechanism of action is presumed to be through its interaction with progestin receptors, leading to downstream physiological effects. This guide provides a technical overview of the known pharmacodynamics and inferred pharmacokinetics of this compound, supported by data from medroxyprogesterone acetate where necessary.

Pharmacodynamics

The pharmacodynamics of a drug describe its interaction with and effect on the body. For this compound, this primarily involves its binding to and activation of steroid hormone receptors.

Receptor Binding and Activity

This compound is characterized as having weak or slight progestogenic activity, with no significant estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activity.[1] In line with its progestogenic effects, it can cause menstrual irregularities as a side effect.[1]

To provide a quantitative perspective on receptor binding for a related compound, the following table summarizes the receptor binding affinity of medroxyprogesterone acetate (MPA) for various steroid receptors. The data is presented as relative binding affinity (RBA), where the native ligand for each receptor is considered 100%.

Table 1: Receptor Binding Affinity of Medroxyprogesterone Acetate (MPA)

| Receptor | Relative Binding Affinity (RBA) (%)* | Functional Activity |

|---|---|---|

| Progesterone (B1679170) Receptor (PR) | 100 - 200 | Agonist |

| Androgen Receptor (AR) | 10 - 25 | Agonist |

| Glucocorticoid Receptor (GR) | 1 - 10 | Agonist |

| Mineralocorticoid Receptor (MR) | < 1 | Antagonist |

*Note: RBA values are approximate and can vary based on experimental conditions.[2]

Signaling Pathway

The progestogenic effects of this compound are mediated through the progesterone receptor, a nuclear hormone receptor. The binding of this compound to the progesterone receptor is expected to initiate a cascade of events leading to the modulation of gene expression.

References

In Vitro Progestogenic Activity of Flumedroxone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Flumedroxone (B108578) Acetate (B1210297)

Flumedroxone acetate (6α-(trifluoromethyl)-17α-acetoxyprogesterone) is a synthetic derivative of progesterone (B1679170).[1] As a progestin, its primary mechanism of action is expected to be the binding to and activation of the progesterone receptor (PR), a nuclear hormone receptor that plays a crucial role in the regulation of female reproductive functions and other physiological processes. The in vitro characterization of a progestin's activity is fundamental to understanding its pharmacological profile, including its potency, selectivity, and potential therapeutic applications.

Quantitative Analysis of Progestogenic Activity

A thorough in vitro assessment of a progestogenic compound involves determining its binding affinity for the progesterone receptor and its functional potency in cell-based assays. Although specific experimental values for this compound are not available in the reviewed literature, the following tables illustrate how such data are typically presented.

Table 1: Progesterone Receptor Binding Affinity

This table presents hypothetical data on the relative binding affinity (RBA) of a test compound compared to the natural ligand, progesterone. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters in determining the affinity of a compound for the receptor.

| Compound | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) |

| Progesterone | 5 | 2.5 | 100 |

| This compound | Data not available | Data not available | Data not available |

| Hypothetical Progestin A | 10 | 5 | 50 |

Table 2: In Vitro Functional Progestogenic Activity

This table illustrates the presentation of data from a functional assay, such as a progesterone response element (PRE)-driven luciferase reporter gene assay. The half-maximal effective concentration (EC50) indicates the potency of the compound in eliciting a progestogenic response, while the maximum efficacy (Emax) reflects the maximal response achievable compared to progesterone.

| Compound | EC50 (nM) | Emax (% of Progesterone) |

| Progesterone | 1 | 100 |

| This compound | Data not available | Data not available |

| Hypothetical Progestin A | 5 | 95 |

Experimental Protocols

The following sections detail the standard methodologies for determining the in vitro progestogenic activity of a compound.

Progesterone Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.

Materials:

-

Human progesterone receptor (recombinant or from cell lysates, e.g., T47D cells)

-

Radiolabeled ligand (e.g., [³H]-Progesterone or [³H]-R5020)

-

Test compound (e.g., this compound)

-

Unlabeled progesterone (for standard curve)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled progesterone.

-

In a multi-well plate, incubate the progesterone receptor with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test compound or unlabeled progesterone.

-

Include control wells for total binding (radiolabeled ligand and receptor only) and non-specific binding (radiolabeled ligand, receptor, and a high concentration of unlabeled progesterone).

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separate the receptor-bound from the free radioligand (e.g., using filtration or charcoal-dextran).

-

Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the progesterone receptor, leading to the expression of a reporter gene.

Materials:

-

A suitable mammalian cell line expressing the human progesterone receptor (e.g., T47D, or a PR-transfected cell line like U2-OS).

-

A reporter plasmid containing a progesterone response element (PRE) upstream of a luciferase gene.

-

A control plasmid for normalization (e.g., expressing Renilla luciferase).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Test compound (e.g., this compound).

-

Progesterone (as a positive control).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After an appropriate incubation period, replace the transfection medium with fresh medium containing serial dilutions of the test compound or progesterone.

-

Incubate the cells for a sufficient duration to allow for receptor activation and reporter gene expression (typically 18-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC50 and Emax values by plotting the fold induction against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Classical signaling pathway of progestins like this compound.

Caption: Workflow for a progesterone receptor competitive binding assay.

Caption: Workflow for a progesterone receptor transactivation assay.

Conclusion

This technical guide has outlined the standard in vitro methodologies for characterizing the progestogenic activity of compounds such as this compound. While specific quantitative data for this compound remain to be published, the detailed protocols for receptor binding and functional transactivation assays provide a robust framework for its evaluation. The provided diagrams of the classical progestin signaling pathway and experimental workflows serve as a visual aid for researchers in this field. Further studies are warranted to definitively quantify the in vitro progestogenic profile of this compound to better correlate its molecular interactions with its clinical effects.

References

Flumedroxone Acetate: A Technical Guide for Researchers

An in-depth examination of the molecular characteristics, signaling pathways, and analytical methodologies for the synthetic progestin, Flumedroxone Acetate (B1210297).

Core Molecular and Physical Data

Flumedroxone acetate is a synthetic pregnane (B1235032) steroid, chemically known as 6α-(trifluoromethyl)-17α-acetoxyprogesterone or (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate.[1][2] It is a derivative of progesterone (B1679170) and 17α-hydroxyprogesterone and has been used as an antimigraine agent.[1][3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are presented below.

| Property | Value |

| Molecular Formula | C24H31F3O4 |

| Molecular Weight | 440.50 g/mol |

| Exact Mass | 440.21744395 Da |

| CAS Number | 987-18-8 |

| Melting Point | 206-207 °C |

| UV Maximum (in Ethanol) | 234 nm |

Elemental Composition

| Element | Percentage |

| Carbon (C) | 65.44% |

| Hydrogen (H) | 7.09% |

| Fluorine (F) | 12.94% |

| Oxygen (O) | 14.53% |

Source:[2]

Signaling Pathways and Mechanism of Action

As a progestin, this compound is expected to exert its biological effects primarily through interaction with progesterone receptors (PRs).[6][7] The signaling cascade initiated by progestins is complex, involving both classical genomic and rapid non-genomic pathways.

Genomic Signaling Pathway

The classical mechanism of progestin action involves the binding of the ligand to intracellular PRs, which then translocate to the nucleus and act as transcription factors to regulate gene expression.[6][7]

Caption: Classical Genomic Signaling Pathway of Progestins.

Non-Genomic Signaling Pathway

Progestins can also trigger rapid, non-genomic effects by interacting with membrane-associated PRs or other cell surface receptors. This leads to the activation of intracellular signaling cascades, such as the MAPK pathway.[6][8][9]

Caption: Non-Genomic Signaling Pathway of Progestins.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following methodologies are standard for the analysis of steroid hormones and are applicable to this compound.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general workflow for the extraction of steroid hormones from serum or plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13]

Workflow Diagram

Caption: General Workflow for Steroid Sample Preparation.

Detailed Methodology

-

Sample Collection and Storage : Collect blood samples and process to obtain serum or plasma within one hour. Store samples at -80°C until analysis to ensure stability.[10]

-

Internal Standard Spiking : Thaw samples on ice. To 100 µL of serum, add an appropriate amount of a deuterated internal standard for this compound to correct for extraction losses and matrix effects.

-

Protein Precipitation : Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Liquid-Liquid Extraction (LLE) : Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge to separate the phases. Transfer the organic layer to a new tube.[11]

-

Solid-Phase Extraction (SPE) (Alternative to LLE) : Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water. Load the sample, wash with a low-percentage organic solvent to remove interferences, and elute the analyte with a high-percentage organic solvent.[11]

-

Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution.

-

Analysis : Inject the reconstituted sample into the LC-MS/MS system for quantification.

LC-MS/MS Analysis

-

Chromatography : Utilize a C18 reverse-phase column for separation. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid or ammonium (B1175870) fluoride (B91410) and an organic solvent like methanol or acetonitrile is typically employed.

-

Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for detection and quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[12][13]

-

Quantification : Construct a calibration curve using certified reference materials to ensure accurate quantification.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Flumedroxone - Wikipedia [en.wikipedia.org]

- 4. (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C24H31F3O4 | CID 192154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 8. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

Flumedroxone Acetate: A Review of Its Limited Historical Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the historical research applications of flumedroxone (B108578) acetate (B1210297). Despite a comprehensive review of scientific literature and patent databases, it is evident that the research landscape for this compound is narrowly focused. The vast majority of studies and clinical applications are confined to its use as an antimigraine agent. For researchers and professionals in drug development, particularly in fields such as oncology and broader endocrinology, there is a notable absence of significant historical research on flumedroxone acetate. This document summarizes the available information and, for contextual purposes, briefly discusses the research applications of other progestins in cancer therapy to highlight the divergence in the research trajectories of these compounds.

Introduction to this compound

This compound, also known as 6α-(trifluoromethyl)-17α-acetoxyprogesterone, is a synthetic progestin.[1] It is a derivative of progesterone (B1679170) and 17α-hydroxyprogesterone.[1] Marketed under brand names such as Demigran and Leomigran, its primary and seemingly sole clinical application has been for the treatment of migraine.[1]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C24H31F3O4 |

| Molar Mass | 440.503 g·mol−1 |

| CAS Number | 987-18-8 |

| Synonyms | WG-537, 6α-(Trifluoromethyl)-17α-acetoxyprogesterone |

Primary Research Application: Antimigraine Agent

The bulk of historical research on this compound centers on its efficacy as an antimigraine treatment. It was assessed in over 1,000 patients for this indication.[1] The effectiveness was reported to range from excellent to less effective than the reference drug methysergide.[1] The progestogenic activity of this compound is believed to contribute to its antimigraine effect, and other progestogens like medroxyprogesterone (B1676146) acetate have also shown efficacy in treating migraines in women.[1] Side effects associated with its use are consistent with its progestogenic nature and include menstrual irregularities and breast tension.[1]

Broader Research Applications: A Notable Lack of Evidence

A thorough search of historical and contemporary research databases reveals a significant lack of studies on this compound for applications beyond migraine treatment. Specifically, for the interests of researchers in drug development, there is no substantial evidence of its investigation in the following areas:

-

Oncology: No significant preclinical or clinical studies were found that evaluated the efficacy of this compound in treating any form of cancer. This is in stark contrast to other progestins like medroxyprogesterone acetate and megestrol (B1676162) acetate, which have been studied, albeit with mixed results, in breast and endometrial cancers.[2][3]

-

Hormonal Therapies (Non-migraine): Beyond its inherent progestogenic activity, there is no indication that this compound was seriously considered or studied for other hormone-related conditions.

-

Signaling Pathway Analysis: Due to the lack of research in areas like oncology, there are no published diagrams or detailed studies of its impact on specific signaling pathways relevant to cancer or other diseases.

The absence of such research suggests that this compound was either found to be unsuitable for these applications early in its development, or it was simply not prioritized for further investigation beyond its initial indication.

Contextual Overview: Research Applications of Other Progestins in Oncology

To provide context for what might have been expected from a progestin in terms of research applications, it is useful to briefly review the historical investigation of other, more widely studied progestins in cancer therapy.

Medroxyprogesterone Acetate (MPA) in Cancer Research

Medroxyprogesterone acetate (MPA) has been investigated for its therapeutic potential in hormone-sensitive cancers.

-

Breast Cancer: High-dose MPA has been used as a second- or first-line endocrine therapy in advanced breast cancer, with response rates similar to tamoxifen.[2][4] The proposed mechanisms of action are complex, involving changes in serum hormone levels and potential interactions with hormone receptors and growth factors.[2][4]

-

Endometrial Cancer: MPA has been a component of fertility-sparing treatments for early-stage endometrial cancer and atypical endometrial hyperplasia.[5] Studies have explored its efficacy both as a standalone therapy and in combination with other agents like metformin (B114582) to reduce recurrence.[5]

-

Colon Cancer: In vitro studies have shown that MPA can inhibit the proliferation of colon cancer cell lines by inducing cell cycle arrest.[6] This effect is mediated through the modulation of cell cycle-related proteins.[6]

Experimental Workflow for Investigating Progestin Effects on Cancer Cells

A typical experimental workflow to investigate the effects of a progestin like MPA on cancer cells, which is absent for this compound, would involve the following steps:

Signaling Pathways in Progestin Action

The anticancer activity of progestins is often mediated through their interaction with progesterone receptors (PR) and subsequent modulation of downstream signaling pathways. A simplified representation of a potential signaling pathway is shown below. Again, it is important to note that such pathways have not been elucidated for this compound in the context of cancer.

Conclusion

The historical research on this compound is predominantly limited to its clinical application as an antimigraine agent. For drug development professionals and researchers in fields such as oncology, there is a significant lack of data regarding its efficacy, mechanism of action, and potential therapeutic applications. The extensive research conducted on other progestins, such as medroxyprogesterone acetate, in cancer therapy has not been mirrored for this compound. Consequently, the development of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for broader research applications of this compound is not feasible based on the currently available scientific literature. Future research could potentially explore this compound's activity in other therapeutic areas, but as it stands, its research history remains narrowly defined.

References

- 1. Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progestins in breast cancer treatment. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of advanced breast cancer with progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progestins in breast cancer treatment. A review. | Semantic Scholar [semanticscholar.org]

- 5. Phase II study of medroxyprogesterone acetate plus metformin as a fertility-sparing treatment for atypical endometrial hyperplasia and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Flumedroxone Acetate In Vitro Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumedroxone acetate (B1210297) is a synthetic steroidal progestin that has been used as an antimigraine agent.[1][2] Its therapeutic effects are believed to be mediated through its interaction with steroid hormone receptors. Understanding the binding affinity and selectivity of Flumedroxone acetate for various nuclear receptors is crucial for elucidating its mechanism of action and potential off-target effects. According to available literature, this compound possesses weak or slight progestogenic activity and is reported to lack other hormonal activities, such as estrogenic, antiestrogenic, androgenic, or glucocorticoid effects.[1]

These application notes provide a detailed protocol for determining the in vitro receptor binding profile of this compound using a competitive radioligand binding assay. This method is a robust and sensitive "gold standard" for quantifying the affinity of a test compound for a specific receptor. The protocol is focused on the progesterone (B1679170) receptor (PR), given the progestogenic nature of this compound, but can be readily adapted to assess its binding to other steroid receptors, including the glucocorticoid (GR), androgen (AR), estrogen (ER), and mineralocorticoid (MR) receptors.

Progesterone Receptor Signaling Pathway

The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its ligand, such as progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the physiological effects of progesterone.

Data Presentation: Receptor Binding Affinity of this compound

A comprehensive evaluation of a compound's receptor binding profile involves determining its binding affinity (typically expressed as the inhibition constant, Ki) for a panel of relevant receptors. The following table provides a template for presenting such data for this compound against key steroid receptors. Currently, specific quantitative binding data for this compound is not available in the public scientific literature. The table includes representative data for standard reference compounds to provide context for interpreting experimentally derived values.

| Receptor | Radioligand | Reference Compound | This compound Ki (nM) | Reference Compound Ki (nM) |

| Progesterone (PR) | [3H]-Promegestone | Progesterone | Data not available | ~1 |

| Glucocorticoid (GR) | [3H]-Dexamethasone | Dexamethasone | Data not available | ~3-5 |

| Androgen (AR) | [3H]-Mibolerone | Dihydrotestosterone | Data not available | ~0.5-1 |

| Estrogen (ERα) | [3H]-Estradiol | 17β-Estradiol | Data not available | ~0.1-0.2 |

| Mineralocorticoid (MR) | [3H]-Aldosterone | Aldosterone | Data not available | ~1-2 |

Ki values are approximate and can vary based on experimental conditions.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human progesterone receptor. The same principles can be applied to other steroid receptors by selecting the appropriate receptor preparation and radioligand.

Principle

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand of known high affinity for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Materials and Reagents

-

Receptor Source: Commercially available recombinant human progesterone receptor or prepared from appropriate cell lines (e.g., T47D cells) or tissues.

-

Radioligand: [3H]-Promegestone (R5020) or other suitable high-affinity PR radioligand.

-

Test Compound: this compound.

-

Reference Compound: Progesterone (unlabeled).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 10% glycerol, 1 mM EDTA, and 12 mM monothioglycerol.

-

Wash Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) at 4°C.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Multi-well plates: 96-well polypropylene (B1209903) plates.

-

Filter mats: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a blocking agent like polyethylenimine (PEI) to reduce non-specific binding.

-

Instrumentation: Cell harvester, liquid scintillation counter.

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and the reference compound (Progesterone) in the assay buffer. A typical concentration range would span from 10-12 M to 10-5 M.

-

Dilute the receptor preparation in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

Dilute the radioligand ([3H]-Promegestone) in the assay buffer to a final concentration close to its Kd value.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, receptor preparation, and radioligand.

-

Non-specific Binding: Add assay buffer, receptor preparation, radioligand, and a high concentration of unlabeled reference compound (e.g., 1 µM Progesterone).

-

Competitive Binding: Add assay buffer, receptor preparation, radioligand, and varying concentrations of this compound.

-

Ensure all wells have the same final volume. Each condition should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium. The optimal time should be determined empirically but is typically several hours to overnight.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the pre-treated glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

-

Washing:

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filter mat in a scintillation vial or bag, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as: (Binding in presence of test compound / Total specific binding) x 100.

-

-

Determine IC50:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

-

-

-

Conclusion

The provided protocol offers a robust framework for characterizing the in vitro receptor binding profile of this compound. By systematically assessing its affinity for the progesterone receptor and a panel of other steroid receptors, researchers can gain valuable insights into its molecular pharmacology. The generation of quantitative binding data will be instrumental in confirming its reported weak progestogenic activity and selectivity, thereby supporting further drug development and mechanistic studies.

References

Flumedroxone acetate HPLC analytical method development

An Application Note on the Development and Validation of a Stability-Indicating RP-HPLC Method for Flumedroxone Acetate (B1210297)

Abstract

This application note details a systematic approach for the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Flumedroxone acetate. This compound is a synthetic progestin medication that has been used as an antimigraine agent.[1][2] The development of a robust, stability-indicating analytical method is crucial for the quality control and stability testing of bulk drug substances and finished pharmaceutical products.[3][4]

The method was developed using a C18 stationary phase with a mobile phase composed of acetonitrile (B52724) and water. The detection wavelength was selected based on the UV spectrum of this compound, which shows a maximum absorbance at 234 nm in ethanol.[5] The method was subjected to forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate its specificity and stability-indicating nature.[6][7] Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]

Introduction

This compound, chemically known as 6α-(trifluoromethyl)-17α-acetoxypregn-4-ene-3,20-dione, is a derivative of progesterone.[1] Ensuring the purity, potency, and stability of this compound is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and precision.[10] A stability-indicating method is essential as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[4][7] This note provides a comprehensive protocol for developing and validating such a method.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Chromatography Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for steroid analysis.[11]

-

Chemicals: HPLC grade acetonitrile and methanol, analytical grade reagents (hydrochloric acid, sodium hydroxide, hydrogen peroxide), and purified water.

-

Reference Standard: this compound reference standard.

Method Development and Optimization

The primary goal is to achieve a symmetric peak for this compound with good resolution from any potential degradants.

-

Solvent and Standard Preparation:

-

Diluent: A mixture of acetonitrile and water (e.g., 60:40 v/v) is a suitable starting diluent.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the diluent.

-

-

Initial Chromatographic Conditions:

-

Based on the properties of similar steroid compounds, initial trials can be performed with a mobile phase consisting of acetonitrile and water in various ratios (e.g., 50:50, 60:40, 70:30 v/v).[12][13]

-

The detection wavelength should be set at the absorbance maximum of this compound, which is approximately 234 nm.[5]

-

-

Optimization: The mobile phase composition, flow rate, and column temperature are adjusted to achieve optimal separation and peak shape, defined by a tailing factor close to 1.0 and high column efficiency (theoretical plates).

Forced Degradation (Stress) Studies

Forced degradation studies are performed to ensure the method's specificity and to establish degradation pathways.[3][7] The goal is to achieve approximately 5-20% degradation of the active ingredient.[7]

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M NaOH, and dilute with diluent before injection.[7]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute with diluent.[7]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Dilute with diluent before injection.[7]

-

Thermal Degradation: Store the solid drug substance in a hot air oven at an elevated temperature (e.g., 80°C) for 24-48 hours.[7] Prepare a solution from the stressed sample for analysis.

-

Photolytic Degradation: Expose the solid drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH guidelines.[7] A control sample should be protected from light. Prepare a solution from the stressed sample for analysis.

Diagrams and Visualizations

// Connections Lit_Search -> ATP [color="#5F6368"]; ATP -> Initial_Method [color="#5F6368"]; Initial_Method -> Optimization [color="#5F6368"]; Optimization -> Forced_Deg [color="#5F6368"]; Forced_Deg -> Peak_Purity [color="#5F6368"]; Peak_Purity -> Validation [color="#5F6368"]; Validation -> {Specificity, Linearity, Accuracy, Precision, LOD_LOQ, Robustness} [style=invis]; Validation -> Report [color="#5F6368"]; } enddot Caption: Workflow for HPLC method development and validation.

Results: Method and Validation Data

Optimized Method and System Suitability

The following tables summarize the final optimized chromatographic conditions and the system suitability results, which ensure the system is adequate for the analysis.[13][14]

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 234 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Table 2: System Suitability Test Results

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Retention Time (RT) | - | ~4.5 min |

| Tailing Factor (T) | T ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | N > 2000 | 7500 |

| %RSD of Peak Area | ≤ 1.0% (for n=6 injections) | 0.4% |

Forced Degradation Results

The method successfully separated the this compound peak from all degradation products formed under various stress conditions, demonstrating its stability-indicating nature.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Treatment | % Degradation | Observations |

|---|---|---|---|

| Acidic | 0.1 M HCl at 60°C for 4 hours | 12.5% | One major degradation peak observed. |

| Alkaline | 0.1 M NaOH at 60°C for 2 hours | 18.2% | Two degradation peaks observed. |

| Oxidative | 3% H₂O₂ at RT for 24 hours | 8.9% | One minor degradation peak observed. |

| Thermal | 80°C for 48 hours | 5.5% | No significant degradation peaks. |

| Photolytic | 1.2 million lux hrs (Vis) & 200 W hrs/m² (UV) | 7.1% | One minor degradation peak observed. |

Method Validation Results

The developed method was validated as per ICH Q2(R2) guidelines.[9][15]

Specificity: The analysis of stressed samples showed no interference from degradation products at the retention time of the this compound peak. Peak purity analysis confirmed the spectral homogeneity of the main peak.

Linearity: The linearity was established by analyzing solutions over the concentration range of 25-150 µg/mL.

Table 4: Linearity Study Results

| Parameter | Result |

|---|---|

| Range | 25 - 150 µg/mL |

| Regression Equation | y = 25431x + 1057 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy: Accuracy was determined by the recovery method, spiking a known amount of this compound into a placebo mixture at three concentration levels (80%, 100%, and 120%).

Table 5: Accuracy (Recovery) Study Results

| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 80.0 | 79.6 | 99.5% |

| 100% | 100.0 | 100.8 | 100.8% |

| 120% | 120.0 | 119.2 | 99.3% |

Precision: Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 6: Precision Study Results (%RSD)

| Level | Repeatability (n=6) | Intermediate Precision (n=6) |

|---|

| 100 µg/mL | 0.55% | 0.78% |

LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 7: LOD and LOQ Results

| Parameter | Result |

|---|---|

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |